2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
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Properties
IUPAC Name |
2-[[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-8-11(3-4-13(12)15)22(20,21)18-7-1-2-10(18)9-19-16-5-6-17-19/h3-6,8,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAFUWEFXLQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is often associated with target selectivity.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities.
Biological Activity
The compound 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole (CAS Number: 2097867-50-8) is a member of the triazole family, which is known for its diverse biological activities. Triazoles and their derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.79 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. In studies involving related compounds, significant antibacterial and antifungal activities have been reported. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against strains such as Escherichia coli and Candida albicans using disc diffusion methods .
- Antifungal Activity : The same studies indicate that certain triazole derivatives exhibit potent antifungal effects, suggesting that the compound may also possess similar properties.
Enzyme Inhibition
Research has indicated that triazole derivatives can act as enzyme inhibitors:
- Acetylcholinesterase (AChE) Inhibition : Some related compounds demonstrated high AChE inhibition rates, which are crucial for treating conditions like Alzheimer's disease . The potential of this compound in this regard remains to be fully explored.
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. Studies have utilized methods such as DPPH radical scavenging and phosphomolybdenum assays to evaluate antioxidant activities of triazole derivatives:
- DPPH Radical Scavenging : Compounds structurally related to this compound have shown significant radical scavenging activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Study on Antimicrobial Properties : A series of bis-triazole compounds were synthesized and tested against various microbial strains. The results indicated that many exhibited significant antibacterial and antifungal activities .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | Effective against E. coli | Effective against C. albicans |
| Compound B | Moderate activity | No activity |
| Compound C | High activity | Moderate activity |
- Enzyme Inhibition Studies : Another study focused on the inhibition of AChE by triazole derivatives revealed that certain compounds had an inhibition rate exceeding 70%, indicating potential for neuroprotective applications .
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its unique structural features. The presence of the triazole ring is particularly significant as triazoles are known for their antifungal and antibacterial properties. Research has indicated that derivatives of triazoles can inhibit specific enzymes and pathways associated with disease processes.
Case Study: Anticancer Activity
A study demonstrated that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific compound mentioned has shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development in cancer therapeutics.
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
Biomolecular Interactions
The compound is utilized in biological studies to understand its interactions with various biomolecules. Its structural characteristics allow it to serve as a probe for investigating biological pathways.
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes or metabolic syndrome. By understanding these interactions, researchers can develop targeted therapies that modulate enzyme activity.
Development of New Materials
In materials science, the compound is explored for its potential use in the development of new materials with specific properties. The unique chemical structure allows for modifications that can enhance material performance.
Case Study: Polymer Composites
A study investigated the incorporation of this compound into polymer matrices to create composites with improved thermal stability and mechanical properties. The results indicated enhanced performance compared to traditional materials, suggesting applications in industries requiring high-performance materials.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of triazole-pyrrolidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or cycloaddition reactions under reflux in ethanol with glacial acetic acid as a catalyst . Reaction time (4–6 hours) and solvent polarity significantly impact yield and purity. Pressure reduction post-reaction aids in solvent evaporation and product isolation . Optimization should include testing alternative solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Cu(I) for click chemistry) to enhance regioselectivity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : and NMR are critical for confirming substituent positions on the pyrrolidine and triazole rings. For example, coupling constants in NMR can distinguish axial/equatorial sulfonyl group orientations .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving torsional angles in the sulfonyl-pyrrolidine linkage. High-resolution data (<1.0 Å) is recommended to reduce ambiguity in electron density maps .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (±0.3% tolerance) .
Q. What are the key structural features influencing its stability and reactivity?
The 3-chloro-4-fluorobenzenesulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic attacks. The triazole ring’s π-deficient nature promotes interactions with biological targets like kinases. Stability studies in DMSO/water mixtures (pH 7.4, 37°C) over 48 hours can assess hydrolytic degradation risks .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets and binding modes?
Molecular docking (AutoDock Vina, Glide) with homology-modeled proteins (e.g., COX-2 or EGFR kinase) can identify potential binding pockets. Focus on the sulfonyl group’s hydrogen bonding with Arg/Lys residues and the triazole’s π-π stacking with aromatic side chains . MD simulations (50 ns, AMBER force field) assess binding stability by calculating RMSD (<2.0 Å) and free energy (MM-PBSA) .
Q. What strategies resolve contradictory crystallographic data during refinement?
Contradictions in thermal parameters or occupancy often arise from disordered sulfonyl groups. Strategies include:
Q. How do electronic effects of chloro/fluoro substituents modulate bioactivity?
Comparative studies of analogs show:
- Fluoro groups : Increase metabolic stability via reduced CYP450-mediated oxidation.
- Chloro groups : Enhance hydrophobic interactions in enzyme active sites (e.g., ΔG improvement of ~1.2 kcal/mol in docking scores) . A substituent-activity table can guide SAR:
| Substituent Position | Electronic Effect (Hammett σ) | Bioactivity Trend (IC50) |
|---|---|---|
| 3-Cl, 4-F (target) | σ = +0.93 | EGFR inhibition: 12 nM |
| 4-Cl, 3-F | σ = +0.86 | EGFR inhibition: 28 nM |
| 3,4-diF | σ = +0.62 | EGFR inhibition: 45 nM |
Data derived from enzyme assays (n=3, ±SEM) .
Q. What experimental controls are critical in biological assays to avoid false positives?
- Solvent controls : Use ≤1% DMSO to prevent cytotoxicity.
- Counter-screens : Test against unrelated targets (e.g., carbonic anhydrase) to confirm selectivity.
- Cellular permeability : Include a membrane-impermeable analog (e.g., charged sulfonate derivative) to distinguish intracellular vs. extracellular effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
